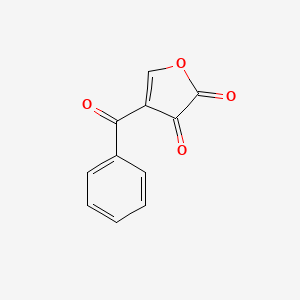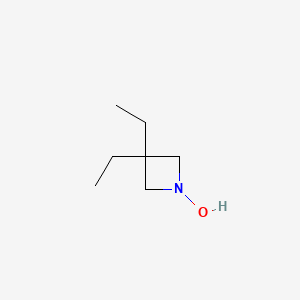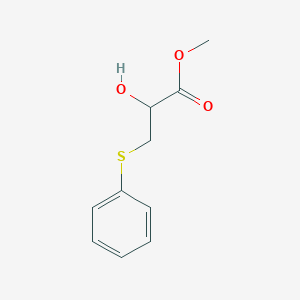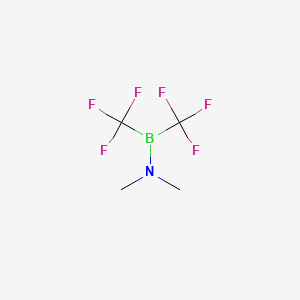
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6BF6N and a molecular weight of 192.9 g/mol . This compound is characterized by the presence of boron, nitrogen, and trifluoromethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves several steps. One common method includes the reaction of N,N-dimethylamine with boron trifluoride in the presence of a suitable solvent. The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-containing oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boronamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-, in cancer treatment and other diseases.
Mécanisme D'action
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Boranamine, 1,1-difluoro-N,N-dimethyl-: This compound has similar structural features but differs in the number of fluorine atoms, affecting its reactivity and applications.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Another compound with trifluoromethyl groups, used in different contexts due to its distinct chemical properties.
Propriétés
Numéro CAS |
105224-90-6 |
|---|---|
Formule moléculaire |
C4H6BF6N |
Poids moléculaire |
192.90 g/mol |
Nom IUPAC |
N-[bis(trifluoromethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6BF6N/c1-12(2)5(3(6,7)8)4(9,10)11/h1-2H3 |
Clé InChI |
VVCQCRWSBSMVGJ-UHFFFAOYSA-N |
SMILES canonique |
B(C(F)(F)F)(C(F)(F)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


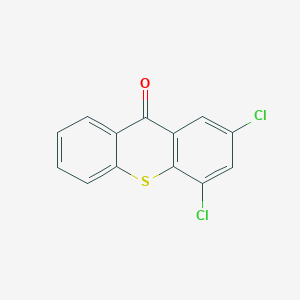
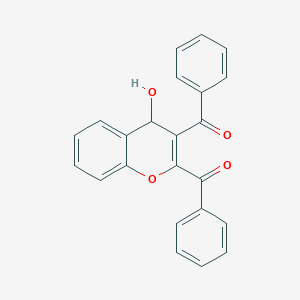
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
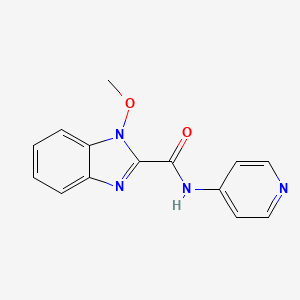
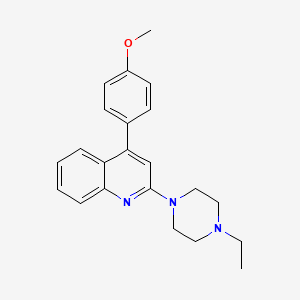

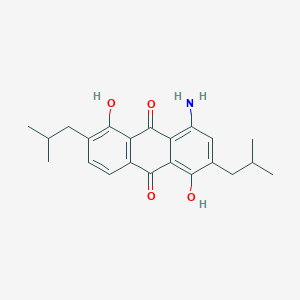
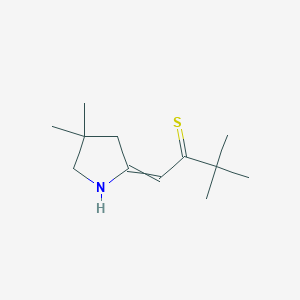
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
